molecular formula C15H12O7 B1456424 2',3,5,6',7-Pentahydroxyflavanone CAS No. 80366-15-0

2',3,5,6',7-Pentahydroxyflavanone

Cat. No. B1456424
CAS RN: 80366-15-0
M. Wt: 304.25 g/mol
InChI Key: NBQYBZYBTNQEQG-UHFFFAOYSA-N
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Description

2’,3,5,6’,7-Pentahydroxyflavanone is a natural product found in Scutellaria amoena and Scutellaria baicalensis . It has the molecular formula C15H12O7 .


Synthesis Analysis

The synthesis of 2’,3,5,6’,7-Pentahydroxyflavanone can be achieved through the treatment of a precursor compound with acetic anhydride and pyridine, which affords the corresponding per-acetylated derivative. An acid hydrolysis reaction of the precursor compound also yields 2’,3,5,6’,7-Pentahydroxyflavanone .


Molecular Structure Analysis

The molecular structure of 2’,3,5,6’,7-Pentahydroxyflavanone consists of 15 carbon atoms, 12 hydrogen atoms, and 7 oxygen atoms . The exact mass is 304.05830272 g/mol and the monoisotopic mass is also 304.05830272 g/mol .


Physical And Chemical Properties Analysis

2’,3,5,6’,7-Pentahydroxyflavanone has a molecular weight of 304.25 g/mol . It has 5 hydrogen bond donors and 7 hydrogen bond acceptors . The topological polar surface area is 127 Ų . The complexity of the molecule is 418 .

Scientific Research Applications

Anti-Inflammatory and Cytotoxic Activities

Research has identified a flavanone glycoside, closely related to 2',3,5,6',7-Pentahydroxyflavanone, from Lippia graveolens, demonstrating anti-inflammatory and cytotoxic activities. This compound, through chemical transformations, yielded derivatives with similar activities, highlighting its potential in medicinal applications (González-Güereca et al., 2010).

Application in Elemental Analysis

In a different context, 2',3,5,6',7-Pentahydroxyflavanone has been used in chemical analysis. It precipitates tantalum and niobium from solution, acting as a reagent for their determination. This application underscores its utility in analytical chemistry, especially in the separation and identification of specific elements (Chan, 1961).

Antimicrobial Activities

Another significant application of compounds related to 2',3,5,6',7-Pentahydroxyflavanone is in antimicrobial therapy. Studies have shown that flavanones isolated from various plants exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This finding is crucial for developing new therapies against antibiotic-resistant bacteria (Tsuchiya et al., 1997).

properties

IUPAC Name

2-(2,6-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-6-4-9(19)12-10(5-6)22-15(14(21)13(12)20)11-7(17)2-1-3-8(11)18/h1-5,14-19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQYBZYBTNQEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
Y Kimura, H Okuda, S Arichi - Planta medica, 1985 - thieme-connect.com
The effects of various flavonoids [ie baicalein, baicalin, wogonin, skullcapflavone II,(2S), 2′, 5, 6′, 7-tetrahydroxyflavanone,(2R, 3R), 2′, 3, 5, 6′, 7-pentahydroxyflavanone, and 2′, …
Number of citations: 52 www.thieme-connect.com
M Kubo, H MATSUDA, Y KIMURA… - Chemical and …, 1984 - jstage.jst.go.jp
The effects of various flavonoids isolated from the roots of Scutellaria baicalensis on the histamine release from mast cells were investigated. Many of the flavonoids (wogonin, wogonin-…
Number of citations: 32 www.jstage.jst.go.jp
M Kubo, H MATSUDA, T TANI, S ARICHI… - Chemical and …, 1985 - jstage.jst.go.jp
The flavonoid components, baicalein, baicalin, wogonin, wogonin-7-OD-glucuronide, oroxylin A, skullcapflavone II, chrysin,(2S)-2', 5, 6', 7-tetrahydroxyflavanone and (2R, 3R)-2', 3, 5, 6', …
Number of citations: 88 www.jstage.jst.go.jp
BH Hu, YL Liu - Yao xue xue bao= Acta Pharmaceutica Sinica, 1989 - europepmc.org
From the root of Scutellaria amoena CH Wright, two new flavonoids (I, II) and six known flavonoids (III-VIII) were isolated. On the basis of spectroscopic analysis (UV, 1HNMR, 13CNMR, …
Number of citations: 14 europepmc.org
K Dhananjayan, K Kalathil, A Sumathy - researchgate.net
Hyperlipidaemia is one of the etiological factor in the development of cardiac disoders. Many traditional plants have been reported to reduce the level of harmful cholesterol. We have …
Number of citations: 2 www.researchgate.net
Y Kimura, M Sumiyoshi - Journal of Pharmacy and …, 2011 - academic.oup.com
Objectives Solar ultraviolet (UV) radiation causes skin damage including increasing skin thickness, edema and flush. Scutellaria baicalensis roots have been traditionally used as a …
Number of citations: 19 academic.oup.com
Y Kimura, M Sumiyoshi - Phytomedicine, 2022 - Elsevier
Background Colorectal cancer was the second leading cause of mortality in 2019 and the number of new colorectal cancer cases was the highest in 2018 and 2019 in Japan. Purpose …
Number of citations: 2 www.sciencedirect.com
L Wang, N Tan, H Wang, J Hu, W Diwu… - … medicine and therapies, 2020 - Springer
Background Flavonoids from plant medicines are supposed to be viable alternatives for the treatment of type 2 diabetes (T2D) as less toxicity and side effects. Radix scutellariae (RS) is …
Number of citations: 25 link.springer.com
Y Qinghai, W Chunfu, G Dayuan, X Tao… - Shenyang yao ke da …, 1995 - europepmc.org
The effect of 8 flavonoids on the release of histamine from rat^ s peritoneal mast cells induced by compound 48/80 was investigated. Catechin and most of dihydroflavonoids did not …
Number of citations: 0 europepmc.org
Y Kimura, H Okuda, Z Ogita - Journal of Natural Products, 1997 - ACS Publications
Studies on the effects of flavonoids isolated from the roots of Scutellaria baicalensis on the fibrinolytic system induced by trypsin in cultured human umbilical vein endothelial cells (…
Number of citations: 61 pubs.acs.org

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